(R)-2-(3-Hydroxypyrrolidin-1-yl)acetamide
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Overview
Description
®-2-(3-Hydroxypyrrolidin-1-yl)acetamide is a chiral compound featuring a pyrrolidine ring substituted with a hydroxyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ®-pyrrolidine and acetic anhydride.
Reaction Steps:
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of ®-2-(3-Oxopyrrolidin-1-yl)acetamide.
Reduction: Formation of ®-2-(3-Aminopyrrolidin-1-yl)acetamide.
Substitution: Formation of ®-2-(3-Alkoxypyrrolidin-1-yl)acetamide.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed in asymmetric synthesis as a chiral catalyst or ligand.
Biology
Enzyme Inhibitor: Investigated as a potential inhibitor of specific enzymes due to its structural features.
Receptor Modulator: Studied for its ability to modulate biological receptors.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential neuroprotective and anti-inflammatory properties.
Industry
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ®-2-(3-Hydroxypyrrolidin-1-yl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and acetamide groups play crucial roles in binding to active sites, thereby modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-Hydroxypyrrolidin-1-yl)acetamide: The enantiomer of the compound, which may have different biological activities.
2-(3-Hydroxypyrrolidin-1-yl)propionamide: A structurally similar compound with a propionamide group instead of an acetamide group.
N-(3-Hydroxypyrrolidin-1-yl)acetamide: Lacks the chiral center, which may affect its activity and applications.
Uniqueness
®-2-(3-Hydroxypyrrolidin-1-yl)acetamide is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets compared to its enantiomer or other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C6H12N2O2 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-[(3R)-3-hydroxypyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)4-8-2-1-5(9)3-8/h5,9H,1-4H2,(H2,7,10)/t5-/m1/s1 |
InChI Key |
ZNTNXLDTWDVTMK-RXMQYKEDSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC(=O)N |
Canonical SMILES |
C1CN(CC1O)CC(=O)N |
Origin of Product |
United States |
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